molecular formula C8H7BrN2O B3220060 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1190322-71-4

3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B3220060
CAS No.: 1190322-71-4
M. Wt: 227.06 g/mol
InChI Key: ZFXZYUHKUAUDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a halogenated pyrrolopyridine derivative characterized by a fused bicyclic structure with a hydroxyl group at position 5, a bromine atom at position 3, and a methyl group at position 4. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and targeted anticancer agents. Its bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group facilitates hydrogen bonding in biological systems .

Properties

IUPAC Name

3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-4-6(12)3-11-8-7(4)5(9)2-10-8/h2-3,12H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXZYUHKUAUDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249760
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-71-4
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical properties of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol with analogs:

Compound Name Substituents Molecular Weight Solubility (Polar Solvents) Melting Point (°C) Key References
This compound Br (C3), CH₃ (C4), OH (C5) 241.07 g/mol Moderate (DMSO, methanol) Not reported
4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol NO₂ (C4), OH (C5) 195.14 g/mol High (DMSO, water) Not reported
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol F (C4), OH (C5) 152.12 g/mol High (methanol, ethanol) Not reported
5-Bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine Br (C5), C₄H₉ (N1) 269.14 g/mol Low (chloroform, DCM) Not reported
9-Fluoro-5H-chromeno[2,3-b]pyridin-5-ol F (C9), fused chromene 217.20 g/mol Low (nonpolar solvents) 352.4 (predicted)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 4-nitro derivatives significantly increases solubility in polar solvents due to enhanced dipole interactions .
  • Halogen Effects : Bromine improves cross-coupling reactivity but reduces solubility compared to fluorine .
  • Lipophilicity: Alkyl chains (e.g., butyl in 5-bromo-1-butyl derivatives) drastically reduce polarity, favoring nonpolar solvents .

Reactivity in Cross-Coupling Reactions

Brominated pyrrolopyridines are pivotal in Suzuki-Miyaura couplings. The reactivity of this compound is compared below:

Compound Reaction Partner Yield (%) Application Reference
3-Bromo-4-methyl-1H-pyrrolo[...]-5-ol Boronic acids (e.g., aryl/heteroaryl) 60-80 Kinase inhibitor intermediates
5-Bromo-1H-pyrrolo[2,3-b]pyridine Benzyl bromide 99 N1-alkylation for drug diversification
3-Bromo-5-iodo-1H-pyrrolo[...]pyridine Arylboronic acids 50-70 Dual halogenation for regioselectivity

Key Findings :

  • The bromine atom in the target compound enables efficient coupling with boronic acids, critical for constructing kinase inhibitors like Venetoclax .
  • Dual halogenation (e.g., bromo-iodo derivatives) allows sequential functionalization but may complicate regioselectivity .

Insights :

  • Brominated derivatives exhibit superior potency in targeting VEGFR-2 and BCL-2 due to enhanced electrophilicity and binding affinity .
  • Fluorinated chromeno derivatives (e.g., 9-fluoro-5H-chromeno[...]-5-ol) show promise in multitarget kinase inhibition for neurodegenerative diseases .

Biological Activity

3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[2,3-b]pyridine core with a bromine substituent at the third position and a methyl group at the fourth position. Its molecular formula is C₈H₈BrN₂O, and it has a molecular weight of approximately 230.07 g/mol. The presence of the bromine atom enhances its reactivity, making it an interesting candidate for further pharmacological studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to decreased cell proliferation and increased apoptosis in cancer cells. This mechanism is crucial for its potential use as an anticancer agent.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines (e.g., HT-29 colon carcinoma and HepG2 liver cancer cells). The results demonstrated that treatment with this compound led to significant reductions in cell viability at concentrations as low as 150 nM, indicating potent anticancer properties .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for conventional antibiotics, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
This compoundBromine at position 3Kinase inhibition, Anticancer
4-Methyl-1H-pyrrolo[2,3-b]pyridineNo halogen substituentAnticancer properties
5-Hydroxy-1H-pyrrolo[2,3-b]pyridineHydroxyl group at position 5Potential neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 2
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.